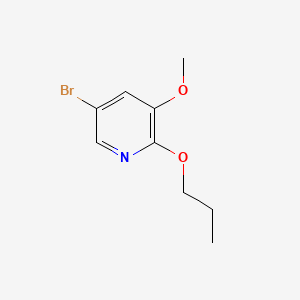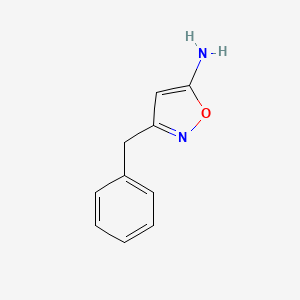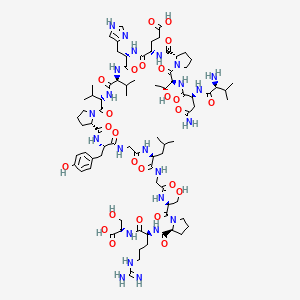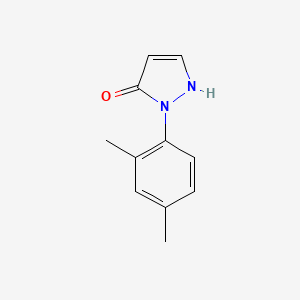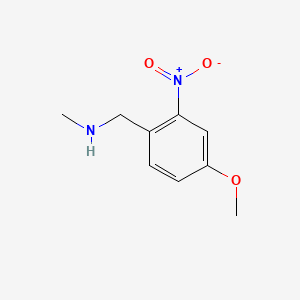
N-(4-Methoxy-2-nitrobenzyl)-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxy-2-nitrobenzyl” is a chemical compound that has been used in the synthesis of various peptides . It is a Boc chemistry-compatible fully reversible backbone modification .
Synthesis Analysis
The potential of 4-methoxy-2-nitrobenzyl as a Boc chemistry-compatible fully reversible backbone modification for synthetic peptides has been demonstrated . It has been used in the synthesis of peptides with aggregation-disrupting backbones .Molecular Structure Analysis
The molecular weight of “4-Methoxy-2-nitrobenzyl alcohol”, a related compound, is 183.16 . The IUPAC name is (4-methoxy-2-nitrophenyl)methanol .Chemical Reactions Analysis
The photolabile 2-nitrobenzyl protecting group is most appropriate for promotion of the coupling reaction and for deprotection .Physical And Chemical Properties Analysis
The physical form of “4-Methoxy-2-nitrobenzyl alcohol” is solid, and it has a boiling point of 79-82°C .Aplicaciones Científicas De Investigación
Derivatives of Nitrogen-Containing Heterocycles
A study by Harutyunyan (2016) explored the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride, leading to the formation of N-(4-methoxy-3-nitrobenzyl) derivatives. This research demonstrates the potential of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine in synthesizing various nitrogen-containing compounds with potential applications in chemical synthesis and drug development (Harutyunyan, 2016).
Synthesis of Dyes
Kitajima et al. (1970) described the synthesis of acid dyes using derivatives of 4-methoxy-3-nitrobenzoic anhydride, highlighting the role of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine in the development of new dyes with potential applications in the textile industry (Kitajima, Kadoya, Maeda, Oshima, 1970).
Photoaffinity Labels
The work of Castelló et al. (1986) demonstrated the potential of 4-nitropyrocatechol ethers, including compounds derived from N-(4-Methoxy-2-nitrobenzyl)-N-methylamine, as photoaffinity labels in biological research, offering a tool for studying molecular interactions and mechanisms in various biological systems (Castelló, Cervelló, Marquet, Moreno-Mañas, Sirera, 1986).
Photopolymerization Applications
Guillaneuf et al. (2010) explored the use of compounds including N-(4-Methoxy-2-nitrobenzyl)-N-methylamine derivatives in nitroxide-mediated photopolymerization. This research indicates the utility of such compounds in the development of advanced materials and polymers (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, Fouassier, 2010).
Protection of Hydroxyl Functions
Kukase et al. (1990) discussed the use of 4-nitrobenzyl group, related to N-(4-Methoxy-2-nitrobenzyl)-N-methylamine, for protecting hydroxyl functions in organic synthesis, showing its versatility and selectivity (Kukase, Tanaka, Toriib, Kusumoto, 1990).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 4,5-dimethoxy-2-nitrobenzyl bromide have been used as photolabile protecting groups in caging technology to develop pro-drugs . This suggests that the compound could interact with various biological targets depending on the specific pro-drug design.
Mode of Action
It’s worth noting that 4-methoxy-2-nitrobenzyl derivatives have been demonstrated as a boc chemistry-compatible fully reversible backbone modification for synthetic peptides . This suggests that the compound could interact with its targets through a similar mechanism, possibly involving reversible modifications.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine. For instance, 4,5-Dimethoxy-2-nitrobenzyl bromide, a similar compound, is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that similar conditions might be optimal for N-(4-Methoxy-2-nitrobenzyl)-N-methylamine.
Propiedades
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-3-4-8(14-2)5-9(7)11(12)13/h3-5,10H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRZEBHVYHUMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-2-nitrobenzyl)-N-methylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

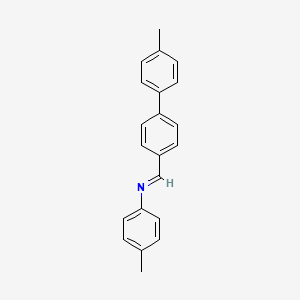

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)
